molecular formula C16H16N4O3S B2719367 (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1798465-93-6

(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2719367
CAS RN: 1798465-93-6
M. Wt: 344.39
InChI Key: UEJFCCXGYKXWID-UHFFFAOYSA-N
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Description

(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses.

Scientific Research Applications

Synthesis and Structural Analysis

  • The molecule has been involved in research exploring the synthesis of new compounds with potential biological activity. For instance, the work by Sunitha et al. (2017) involved the synthesis of novel benzofuran-based 1,2,3-triazoles using a click chemistry approach, demonstrating the compound's utility in creating new chemical entities (Sunitha et al., 2017).

Pharmacological Properties

  • Research on related compounds has indicated potential pharmacological applications. For example, a study on naphthyridine derivatives, which share structural similarities, revealed that these compounds have significant anticancer activity in human malignant melanoma cell lines (Kong et al., 2018).

Catalytic and Chemical Reactions

  • The compound and its derivatives have been explored in the context of catalysis. Ghorbanloo and Alamooti (2017) studied a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

  • Compounds structurally related to (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone have been synthesized and found to possess high antimicrobial activity, as demonstrated in the study by Sunitha et al. (2017) (Sunitha et al., 2017).

Novel Reactions and Compounds

  • The molecule is a subject of interest in the development of new synthetic pathways and reactions. Research by Patel et al. (2011) on new pyridine derivatives, which are structurally related, highlights the ongoing exploration into novel chemical reactions and their potential applications (Patel et al., 2011).

Mechanism of Action

properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-19-15(22-2)12-4-3-10(7-13(12)18-19)14(21)20-8-11(9-20)23-16-17-5-6-24-16/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJFCCXGYKXWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)OC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

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